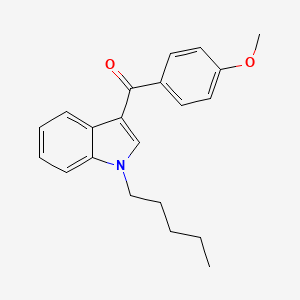

RCS-4

Descripción general

Descripción

RCS-4 (preparación exenta) es un cannabinoide sintético que es estructuralmente similar a los cannabinoides conocidos. Se utiliza a menudo como un estándar de referencia analítica en la investigación forense y toxicológica. El compuesto se conoce por su nombre formal, (4-metoxifenil)(1-pentilindol-3-il)metanona, y tiene una fórmula molecular de C21H23NO2 . Se ha encontrado en varios productos de incienso herbal y está regulado como un compuesto de la Lista I en los Estados Unidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de RCS-4 implica la reacción de 1-pentilindol con cloruro de 4-metoxibenzoílo en presencia de una base como la trietilamina. La reacción se lleva a cabo típicamente en un disolvente orgánico como el diclorometano a temperatura ambiente. El producto se purifica entonces mediante cromatografía en columna para obtener el compuesto puro .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para aumentar el rendimiento y la pureza. El uso de sistemas automatizados y técnicas de alto rendimiento garantiza la producción constante del compuesto. El producto final se formula a menudo como una solución en metanol para facilitar su uso en aplicaciones analíticas .

Análisis De Reacciones Químicas

Tipos de reacciones

RCS-4 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar las cetonas y los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.

Sustitución: El grupo metoxilo en el anillo fenilo puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se utilizan reactivos como los halógenos y los nucleófilos para las reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, como los análogos hidroxilados, carboxilados y sustituidos .

Aplicaciones Científicas De Investigación

RCS-4 se utiliza ampliamente en la investigación científica, especialmente en los campos de:

Química: Como estándar de referencia para la identificación y cuantificación de los cannabinoides sintéticos en muestras forenses.

Biología: Para estudiar la interacción de los cannabinoides sintéticos con los receptores cannabinoides en el cerebro.

Medicina: Investigación sobre los posibles efectos terapéuticos y perfiles toxicológicos de los cannabinoides sintéticos.

Industria: Control de calidad y garantía en la producción de productos de incienso herbal

Mecanismo De Acción

RCS-4 ejerce sus efectos actuando como un potente agonista en los receptores cannabinoides, específicamente los receptores CB1 y CB2. El compuesto se une a estos receptores, imitando los efectos de los cannabinoides naturales como el tetrahidrocannabinol. Esta interacción conduce a la activación de varias vías de señalización, lo que resulta en la modulación de la liberación de neurotransmisores y otros efectos fisiológicos .

Comparación Con Compuestos Similares

RCS-4 forma parte de una clase de cannabinoides sintéticos que incluye varios compuestos similares, como:

- RCS-2

- RCS-3

- RCS-2-C4

- RCS-3-C4

- This compound-C4

Estos compuestos comparten una estructura central similar pero difieren en sus cadenas laterales y grupos funcionales. This compound es único en su patrón específico de sustitución, lo que contribuye a su perfil farmacológico distinto. En comparación con sus análogos, this compound ha mostrado una potente actividad agonista en los receptores CB1 y CB2 .

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2/c1-3-4-7-14-22-15-19(18-8-5-6-9-20(18)22)21(23)16-10-12-17(24-2)13-11-16/h5-6,8-13,15H,3-4,7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCYJKDWRUIFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158820 | |

| Record name | RCS-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In ethanol, approximately 0.3 mg/mL; in DMSO and DMF, approximately 1 mg/mL | |

| Record name | RCS-4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid | |

CAS No. |

1345966-78-0 | |

| Record name | RCS 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345966-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RCS-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345966780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RCS-4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1345966-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RCS-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6911BZ2UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RCS-4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8389 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary target of RCS-4?

A1: this compound acts as a potent agonist of the cannabinoid type I receptor (CB1), primarily found in the central nervous system. [] This interaction is responsible for the psychoactive effects associated with this compound consumption.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C21H23NO2, and its molecular weight is 321.41 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, researchers have reported ultraviolet (UV) spectra, nuclear magnetic resonance (NMR) data, and mass spectral data for this compound. These data are crucial for the identification and characterization of this compound in various matrices. [, ]

Q4: How does the structure of this compound contribute to its activity?

A4: this compound's structure, featuring an indole ring, a pentyl chain, and a methoxybenzoyl group, is crucial for its interaction with CB1 receptors. Modifications to these structural elements can significantly impact its binding affinity, potency, and selectivity. [, ]

Q5: What happens when the structure of this compound is modified?

A5: Even slight structural modifications, like changing the position of the methoxy group, can lead to changes in binding affinity to cannabinoid receptors. For example, the positional isomer of this compound, (2-methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (compound 1 in the referenced study), has shown different binding affinity compared to this compound. []

Q6: Are there any strategies to improve the stability of this compound in formulations?

A6: While specific formulation strategies haven't been extensively reported for this compound, researchers and pharmaceutical scientists could explore various approaches to enhance its stability, solubility, and bioavailability. These strategies may include using appropriate excipients, developing specific drug delivery systems, or modifying the chemical structure to improve stability.

Q7: What is the ADME profile of this compound?

A7: Research indicates that this compound is rapidly metabolized in the body, with its metabolites being the primary target for detection in urine analysis. [, , , ] Parent this compound is rarely found in urine samples, highlighting its extensive metabolism. [, ] More detailed studies on absorption, distribution, metabolism, and excretion are needed to fully understand the pharmacokinetic profile of this compound.

Q8: What is the duration of detection for this compound metabolites in urine?

A8: The detectability of specific this compound metabolites in urine varies. For instance, the glucuronides of the N-hydroxypentyl and hydroxy-methoxyphenyl metabolites can be detected for at least 6 hours post-administration, while the glucuronides of the O-demethyl-hydroxy metabolites are detectable for approximately 4 hours. []

Q9: What in vitro models have been used to study this compound?

A9: Researchers have utilized human hepatocyte cultures to investigate the metabolism of this compound. [, , ] These in vitro models provide valuable insights into the metabolic pathways and potential biomarkers for detecting this compound consumption.

Q10: What analytical techniques are commonly employed for this compound detection and quantification?

A10: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in tandem with high-resolution mass spectrometry (HR-MS), are widely used for the identification and quantification of this compound and its metabolites in various matrices. [, , , , , , ]

Q11: Have analytical methods for this compound been validated?

A11: Yes, researchers and analytical laboratories have developed and validated various methods for this compound analysis in biological matrices, including urine and serum. These methods typically undergo rigorous validation procedures to ensure accuracy, precision, specificity, and sensitivity for reliable detection and quantification of this compound and its metabolites. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-[(5,6,7-trimethoxy-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B1193597.png)